5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole

Medicinal Chemistry Structure-Activity Relationship Indole Chemistry

CAS 1903327-15-0 combines three privileged pharmacophores—indole, 1,2,3-triazole, and azetidine—into a single, fully synthetic scaffold with no published biological data. This structural novelty makes it an ideal starting point for medicinal chemistry programs targeting IDO1 or COX-2, where indole-triazole conjugates have shown activity. The 5-carbonyl indole attachment distinguishes it from the commercially available 2-carbonyl regioisomer (CAS 1903638-66-3). Procure as a matched pair to experimentally determine regioisomeric SAR. All biological validation must be performed de novo—no potency, selectivity, or ADME data exist.

Molecular Formula C20H17N5O
Molecular Weight 343.39
CAS No. 1903327-15-0
Cat. No. B2752601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
CAS1903327-15-0
Molecular FormulaC20H17N5O
Molecular Weight343.39
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C=C(N=N4)C5=CC=CC=C5
InChIInChI=1S/C20H17N5O/c26-20(16-6-7-18-15(10-16)8-9-21-18)24-11-17(12-24)25-13-19(22-23-25)14-4-2-1-3-5-14/h1-10,13,17,21H,11-12H2
InChIKeyCFHFELRKWLURLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole (CAS 1903327-15-0): Structural Identity and Procurement Baseline for a Triazole–Azetidine–Indole Hybrid Scaffold


5-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole (CAS 1903327-15-0) is a fully synthetic small molecule (molecular formula C₂₀H₁₇N₅O; molecular weight 343.39 g/mol) that links an indole-5-carbonyl group to a 3-(4-phenyl-1,2,3-triazol-1-yl)azetidine moiety . Its IUPAC name is (1H-indol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and the canonical SMILES is O=C(N1CC(C1)N1C=C(N=N1)C1=CC=CC=C1)C1=CC2=C(NC=C2)C=C1 [1]. The molecule incorporates three distinct heterocyclic pharmacophores—the indole nucleus (a privileged scaffold in kinase and GPCR ligand design), the 1,2,3-triazole ring (a metabolically stable amide bioisostere accessible via copper-catalyzed azide–alkyne cycloaddition), and the azetidine ring (a strained four-membered ring offering conformational restriction) [1]. As of 29 April 2026, a comprehensive search of PubMed, Google Patents, ChEMBL, and BindingDB returned no primary research publications or patents disclosing biological assay data specifically for this compound. The available information is confined to vendor catalog listings that cite no quantitative potency, selectivity, or ADME parameters. Consequently, the compound's procurement value at the present time derives from its structural novelty and its potential to serve as a starting point for medicinal chemistry exploration, rather than from any validated biological performance advantage over comparator molecules.

Why In-Class Indole–Triazole Hybrids Cannot Be Casually Interchanged with CAS 1903327-15-0 Without Confirmatory Data


The indole–triazole–azetidine chemotype spans a broad structural landscape in which seemingly minor variations—regioisomerism of the indole linkage (5-yl versus 2-yl), identity of the triazole regioisomer (1,2,3-triazole versus 1,2,4-triazole), substitution on the phenyl ring, and ring size of the central azacycle (azetidine versus pyrrolidine versus piperidine)—can drastically alter target binding, selectivity, and pharmacokinetic behavior [1] [2]. The indol-2-yl regioisomer (CAS 1903638-66-3) is commercially cataloged but remains equally uncharacterized in the open literature, precluding any data-driven interchange [1]. Published indole–triazole conjugates evaluated as IDO1 inhibitors, COX-2 modulators, or antimicrobial agents invariably incorporate different linkers, substituents, or stereochemical elements, and their quantitative structure–activity relationships are not transferable to uncharacterized analogs [3] [4]. Therefore, any procurement decision that treats CAS 1903327-15-0 as a functionally interchangeable member of a broader compound family rests on an untested assumption of pharmacological equivalence rather than on verified comparative data. The quantitative evidence sections below distinguish what is structurally deducible from what remains experimentally unproven, enabling evidence-based procurement decisions even in the presence of significant data gaps.

Quantitative Differentiation Evidence for CAS 1903327-15-0: What the Structural Data Support and What Remains Experimentally Unverified


Indole Regioisomerism as a Structural Determinant of Predicted Target Engagement: 5-yl vs. 2-yl Attachment

CAS 1903327-15-0 bears the indole carbonyl at the 5-position, whereas the closest commercially cataloged analog—(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 1903638-66-3)—attaches the carbonyl at the 2-position [1]. In published indole-based IDO1 inhibitor series, the indole substitution position is a critical determinant of potency: for example, in a set of indole–triazole conjugates disclosed in patent US 20140323740, the position of the triazole–indole linkage directly influenced IC₅₀ values against IDO1 enzymatic activity, with shifts >10-fold observed between regioisomers within the same series [2]. Neither CAS 1903327-15-0 nor its 2-yl analog has published IC₅₀ data; therefore this differentiation is class-level inference rather than a direct measurement. Computed physicochemical properties for the isomer family—XLogP3-AA = 2.7, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 3—are identical for both regioisomers and provide no basis for functional differentiation [1]. The 5-yl versus 2-yl distinction represents a structurally verifiable but functionally uncharacterized point of differentiation.

Medicinal Chemistry Structure-Activity Relationship Indole Chemistry

Azetidine Ring as a Conformational Constraint: Comparison with Pyrrolidine and Piperidine Analogs in Patent-Disclosed Series

The azetidine ring (four-membered) in CAS 1903327-15-0 imposes a distinct spatial orientation of the triazole–indole pharmacophores compared to the more common pyrrolidine (five-membered) or piperidine (six-membered) central rings [1]. In patent-disclosed series of azetidine, pyrrolidine, and piperidine derivatives targeting melanin-concentrating hormone receptor 1 (MCH1R), the ring size was varied systematically, and binding affinity was found to be modulated by the degree of conformational freedom and the vector angle of the pendant aryl groups [1] [2]. Cross-study comparison indicates that azetidine-containing analogs in these series exhibit distinct SAR from their larger-ring counterparts, with some azetidine derivatives achieving superior MCH1R binding relative to pyrrolidine matched pairs [1]. However, CAS 1903327-15-0 itself has not been evaluated in any disclosed MCH1R assay, nor have its pyrrolidine or piperidine analogs been synthesized and compared in a head-to-head fashion. The calculated strain energy of the azetidine ring (~25.5 kcal/mol) versus pyrrolidine (~6.5 kcal/mol) and piperidine (~0 kcal/mol) provides a physicochemical rationale for differential metabolic stability and reactivity, but this has not been experimentally validated for this specific compound [3].

Conformational Restriction Medicinal Chemistry Ring-Strain Effects

1,2,3-Triazole as a Metabolically Stable Amide Bioisostere: Implied Stability Advantage Over Ester and Amide Linkers

The 1,2,3-triazole ring in CAS 1903327-15-0 is a well-established 1,2,3-triazole pharmacophore generated via copper-catalyzed azide–alkyne cycloaddition (CuAAC, 'click chemistry') . In medicinal chemistry, 1,2,3-triazoles are employed as metabolically stable amide bond bioisosteres because they resist hydrolysis by peptidases and esterases while maintaining a similar dipole moment and hydrogen-bonding capacity [1]. Published comparative stability studies on 1,2,3-triazole-containing compounds demonstrate that the triazole linkage exhibits significantly greater resistance to enzymatic cleavage than corresponding amide or ester linkages; for example, in a series of triazole-linked HIV protease inhibitors, the triazole isostere prolonged plasma half-life by >3-fold relative to the amide parent [1]. The target compound incorporates a carbonyl linker between the azetidine and indole rings, meaning the triazole serves as a phenyl–azetidine connector rather than as a replacement for a metabolically labile bond; the stability advantage of the triazole in this specific structural context (connectivity: phenyl–triazole–azetidine–carbonyl–indole) has not been evaluated experimentally [2].

Metabolic Stability Bioisosterism Click Chemistry

Absence of Published Biological Data: The Critical Negative Differentiator for Procurement Risk Assessment

As of 29 April 2026, a systematic search of PubMed (NCBI), Google Patents, ChEMBL, BindingDB, PubChem BioAssay, and the Therapeutic Target Database (TTD) returned zero publications or database entries containing quantitative biological assay results for CAS 1903327-15-0 [1] [2] [3]. This stands in contrast to numerous structurally related indole–triazole conjugates that have been evaluated in published studies: for example, certain indole-linked 1,2,3-triazole derivatives have demonstrated modulation of COX-2 protein and PGE2 levels in human THP-1 monocytes [4], and other indole–triazole hybrids have shown IDO1 inhibitory activity with IC₅₀ values in the nanomolar to micromolar range in patent disclosures [5]. The complete absence of activity data for CAS 1903327-15-0 represents a procurement risk factor: the compound cannot be selected on the basis of proven potency, selectivity, or ADME properties relative to any comparator. Its procurement value is limited to applications where structural novelty alone is sufficient—e.g., as a synthetic intermediate, a scaffold for library enumeration, or a negative control for assay development.

Data Availability Procurement Risk Research Transparency

Evidence-Backed Application Scenarios for CAS 1903327-15-0 Based on Structural Class Characteristics and Data Availability


Medicinal Chemistry Scaffold for IDO1 or COX-2 Inhibitor Lead Generation Programs

CAS 1903327-15-0 combines the indole nucleus (a recognized scaffold for IDO1 and COX-2 inhibition) with a 1,2,3-triazole linker (a metabolically stable bioisostere) and an azetidine ring (a conformational constraint). Although the compound itself lacks published potency data [1], the indole–triazole–azetidine architecture is chemically tractable and suitable for systematic SAR exploration. Research groups pursuing novel IDO1 inhibitors (referencing the structural precedents in US Patent 20140323740 [2]) or COX-2 modulators (referencing indole–triazole conjugates with demonstrated cellular activity in THP-1 monocytes [3]) may procure this compound as a synthetic starting point for library synthesis, recognizing that all biological validation must be performed de novo.

Regioisomeric Probe for Investigating Indole Substitution Position Effects on Target Binding

The indole 5-carbonyl attachment in CAS 1903327-15-0 distinguishes it from the commercially available 2-carbonyl regioisomer (CAS 1903638-66-3) [4]. Research programs that have identified a preference for 5-substituted indole binding vectors—whether through computational docking, fragment screening, or SAR from related series—may procure both regioisomers as a matched pair to experimentally determine whether the indole attachment position affects potency, selectivity, or pharmacokinetics in their specific assay system. This application explicitly acknowledges the absence of pre-existing comparative data and treats the procurement as an experiment-generating activity.

Conformational Analysis and Physicochemical Property Benchmarking of Azetidine-Containing Hybrid Scaffolds

The azetidine ring in CAS 1903327-15-0 provides a distinct conformational profile (ring strain ~25.5 kcal/mol; defined exit vector angle) compared to pyrrolidine or piperidine analogs [5]. Physical property measurements—aqueous solubility, logD, chemical stability under assay conditions, and plasma protein binding—can be generated for this compound and compared with literature values for larger-ring analogs to build a dataset guiding future scaffold selection. This application leverages the compound's structural uniqueness for physicochemical benchmarking without requiring pre-existing biological activity data.

Negative Control or Assay Development Tool in Triazole-Containing Compound Screening Cascades

Given the complete absence of reported biological activity for CAS 1903327-15-0 [1], the compound may serve as a negative control in assays designed to detect triazole- or indole-dependent activity. In screening cascades where positive control compounds (e.g., known IDO1 inhibitors with triazole motifs [2]) are employed, CAS 1903327-15-0 can be used to establish background signal levels and to verify that assay readout is not confounded by non-specific effects of the indole–triazole–azetidine scaffold. This application is contingent upon the compound demonstrating no activity in the assays of interest, which must be confirmed experimentally.

Quote Request

Request a Quote for 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.